![molecular formula C15H18N2O2 B1451960 [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177348-71-8](/img/structure/B1451960.png)
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine
Overview
Description
“[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine” is a complex organic compound. The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, which is a cyclic structure containing oxygen atoms . This group is connected to a 2,5-dimethylpyrrol-3-yl group, which is a five-membered ring containing nitrogen . The compound also contains a methanamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of new N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides as possible therapeutic agents for Alzheimer’s disease has been described . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the structures of sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the properties of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide were studied .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been synthesized as part of a study to create new therapeutic agents for Alzheimer’s disease . The derivatives of this compound have shown potential as cholinesterase enzyme inhibitors, which are important in the treatment of Alzheimer’s due to their role in neurotransmitter regulation.
Antibacterial Applications
Research indicates that derivatives of this compound have been tested for their antibacterial potential . They have been found to inhibit biofilm formation of pathogenic bacteria like Escherichia coli and Bacillus subtilis, which is crucial for preventing bacterial infections.
Anti-Inflammatory Properties
The benzodioxin moiety, which is part of this compound’s structure, has been associated with anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Cancer Research
Compounds with the benzodioxin structure have been explored for their anticancer properties . The compound could be a candidate for further research in this field due to its structural similarity.
Neurodegenerative Disorders
The compound has been mentioned in the context of various diseases, including neurodegenerative disorders. Its potential therapeutic applications in this area could be linked to its effects on neurotransmitter systems.
Pharmacokinetics
Studies on similar compounds have detailed their absorption, metabolism, and excretion processes . Understanding these pharmacokinetic properties is essential for developing effective medications.
Hemolytic Activity
The hemolytic activity of this compound’s derivatives has been studied to assess their cytotoxicity . This is important for evaluating the safety profile of potential new drugs.
Antioxidant Potential
Benzodioxin derivatives are known for their antioxidant properties . As oxidative stress is implicated in various diseases, this compound could be useful in developing antioxidant therapies.
Safety And Hazards
properties
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-12(9-16)11(2)17(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-8H,5-6,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWTTWDDWJPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



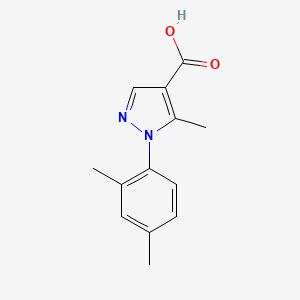
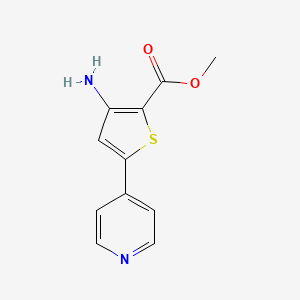
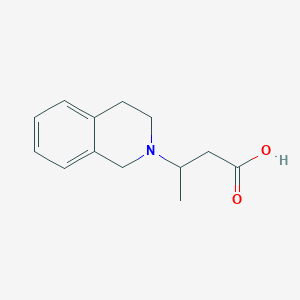
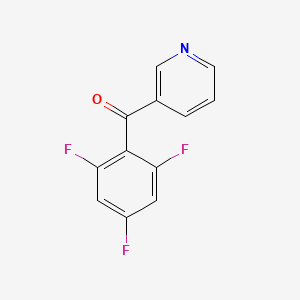
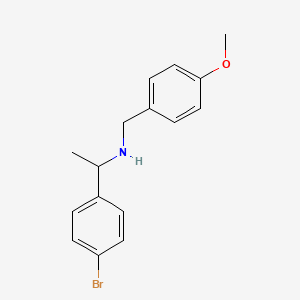
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)

![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)
![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)

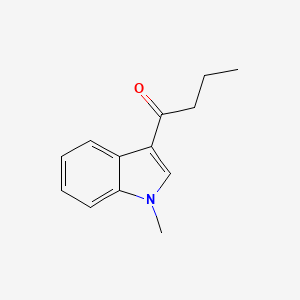
![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)

